N,N-diethyl-N'-methyl-N'-(2-methyl-2-buten-1-yl)-1,2-ethanediamine
Overview
Description
N,N-diethyl-N'-methyl-N'-(2-methyl-2-buten-1-yl)-1,2-ethanediamine is a useful research compound. Its molecular formula is C12H26N2 and its molecular weight is 198.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 198.209598838 g/mol and the complexity rating of the compound is 160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Materials Science and Coordination Chemistry
Complexes with ethanediamine derivatives demonstrate significant potential in materials science due to their coordination properties. For instance, studies on magnesium complexes incorporating ethanediamine variants have unveiled their thermal stability and evaporation characteristics, crucial for material processing and application. Similarly, the structural characterization of manganese and iron complexes reveals insights into ligand flexibility and electronic properties, impacting material reactivity and utility in catalysis (Timo Hatanpää et al., 2001; Cristina M. Coates et al., 2011).
Catalysis
Ethanediamine derivatives have found applications in catalysis, particularly in the polymerization of rac-lactide to produce polylactide, a biodegradable polymer. Zinc(II) and Copper(II) complexes bearing chiral substituents derived from ethanediamine have shown efficacy as pre-catalysts, mediating stereoselective ring-opening polymerization with significant catalytic activity and selectivity (Mi-Sung Kang et al., 2019).
Polymer Science
In polymer science, the manipulation of ethanediamine derivatives enables the synthesis of novel polymeric materials. The structural diversity afforded by these compounds allows for the tailoring of polymer properties such as crystallinity, thermal stability, and reactivity. Research into the synthesis and formation of new vic-dioxime complexes exemplifies the role of ethanediamine derivatives in developing mononuclear complexes with unique structural features, influencing polymer synthesis strategies and applications (E. Canpolat et al., 2005).
Properties
IUPAC Name |
N',N'-diethyl-N-methyl-N-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-6-12(4)11-13(5)9-10-14(7-2)8-3/h6H,7-11H2,1-5H3/b12-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZKSYVZPAMHEK-WUXMJOGZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC(=CC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN(C)C/C(=C/C)/C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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